4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid
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Overview
Description
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is an organic compound with the molecular formula C13H10N2O2S and a molecular weight of 258.3 g/mol . This compound is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through a carbonothioyl group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carbonothioyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonothioyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced carbonothioyl derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-[(Pyridin-3-ylcarbonothioyl)amino]benzoic acid
- 4-[(Pyridin-3-ylcarbonothioyl)amino]benzoic acid
- 3-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid
Comparison: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it exhibits different chemical and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-(pyridine-4-carbothioylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGUZULXRTVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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